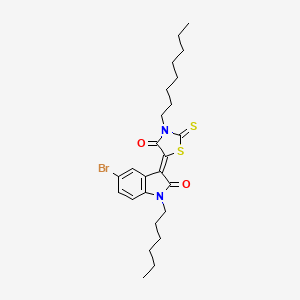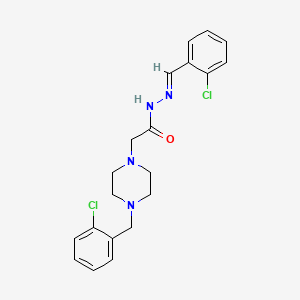
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known by its chemical structure C24H23NO5, is a complex organic compound. Let’s break down its structure:
- The central pyrrole ring contains a hydroxyl group (OH) at position 3.
- The benzoyl group (C6H5C(O)-) is attached to position 4 of the pyrrole ring.
- An allyloxy group (CH2CHCH2O-) is linked to the benzoyl moiety.
- The p-tolyl group (C6H4CH3) is present at position 5.
- Finally, a methoxyethyl group (CH3OCH2CH2-) is attached to position 1.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate pyrrole derivative with a benzoyl chloride or benzoyl bromide. The allyloxy and methoxyethyl groups can be introduced through subsequent reactions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity: 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield an alcohol.
Substitution: The p-tolyl group can be substituted under appropriate conditions.
Allyl bromide: Used for allyloxy group introduction.
Methoxyethyl bromide: Introduces the methoxyethyl moiety.
Hydroxylating agents: Used to introduce the hydroxyl group.
Reduction agents: Such as lithium aluminum hydride (LiAlH) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. For example:
- Allylation leads to the formation of the allyloxy-substituted compound.
- Oxidation yields the corresponding ketone.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May contribute to the development of novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related pyrrole derivatives. Notable compounds include :
- 4-Benzoylpyrrole
- 3-Hydroxypyridin-2-one
Properties
CAS No. |
618074-21-8 |
|---|---|
Molecular Formula |
C24H25NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO5/c1-4-14-30-19-11-9-18(10-12-19)22(26)20-21(17-7-5-16(2)6-8-17)25(13-15-29-3)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
InChI Key |
OJQSPBWZTIUPOZ-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)





![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)
